molecular formula C18H15F3N4 B2394787 1-Piperidin-1-yl-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 354147-93-6

1-Piperidin-1-yl-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2394787
CAS No.: 354147-93-6
M. Wt: 344.341
InChI Key: LKPWDTJRYQAUED-UHFFFAOYSA-N
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Description

1-Piperidin-1-yl-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a piperidine ring, a trifluoromethyl group, and a pyrido[1,2-a]benzimidazole core structure

Preparation Methods

The synthesis of 1-Piperidin-1-yl-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step reactions. One common synthetic route includes the condensation of chromonecarbonitrile with 2-aminobenzimidazole, followed by cycloaddition to form the pyrido[1,2-a]benzimidazole structure . The reaction conditions often involve heating in ethanol under reflux for a specific duration to achieve a good yield . Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining high purity and yield.

Chemical Reactions Analysis

1-Piperidin-1-yl-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

1-Piperidin-1-yl-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:

Comparison with Similar Compounds

1-Piperidin-1-yl-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile can be compared with other similar compounds such as:

Properties

IUPAC Name

1-piperidin-1-yl-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4/c19-18(20,21)13-10-16(24-8-4-1-5-9-24)25-15-7-3-2-6-14(15)23-17(25)12(13)11-22/h2-3,6-7,10H,1,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKPWDTJRYQAUED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=C(C3=NC4=CC=CC=C4N23)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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